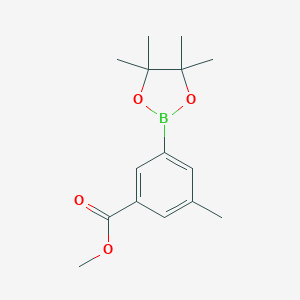
2,2-Dimethyl-propanoyloxymethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-propanoyloxymethyl carbonochloridate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiroptical Studies
2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties exhibits cryptochirality in the ground state, which was investigated using circular dichroism signals. This study highlights its application in chiroptical studies, providing insights into the deciphering of cryptochirality in the photoexcited state via circularly polarised luminescence signals (Amako et al., 2015).
Electrochemical Applications
The complex (2,2-dimethyl-1,3-propanediaminebis(salicylideneaminato))–nickel(II), [Ni(saldMp)], was studied for its electrochemical applications, particularly in supercapacitors. The study focused on the electrochemical behavior of poly[Ni(saldMp)] modified activated carbon electrodes, revealing improvements in specific capacitance and energy density by the reversible redox reaction of poly[Ni(saldMp)] film, indicating its potential in enhancing supercapacitor performance (Gao et al., 2010).
Synthetic Chemistry
2,2-Dimethyl-1,3-dioxolane derivatives were used in the solid-phase synthesis of carbonylated peptides. This research aimed at designing an efficient method for the synthesis of carbonylated peptides, introducing a novel unnatural amino acid and analyzing the racemization of oxidized threonine. The findings provide insights into the synthesis of peptides containing D,L-Thr(O) residue, relevant for studying oxidatively modified peptides in biological systems (Waliczek et al., 2015).
Catalytic Chemistry
Research also delved into the development of a highly selective and efficient catalyst for 1,3-butadiene dimerization. A modified palladium carbene catalyst demonstrated unprecedented catalyst efficiency, indicating the potential of 2,2-dimethyl derivatives in catalyzing significant chemical transformations (Harkal et al., 2005).
Eigenschaften
IUPAC Name |
carbonochloridoyloxymethyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-7(2,3)5(9)11-4-12-6(8)10/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIGCMLEMFBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133217-74-0 |
Source


|
| Record name | 2,2-dimethyl-propanoyloxymethyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


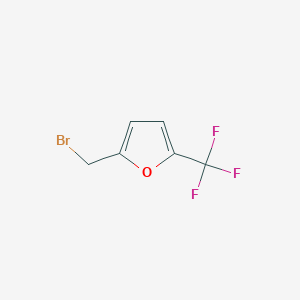
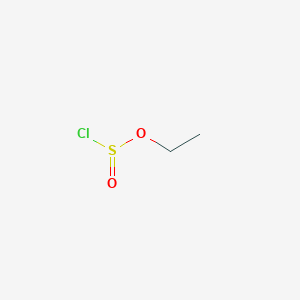

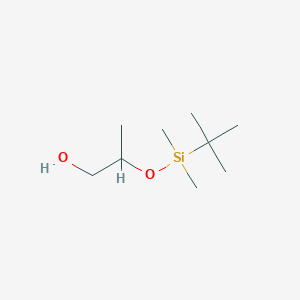
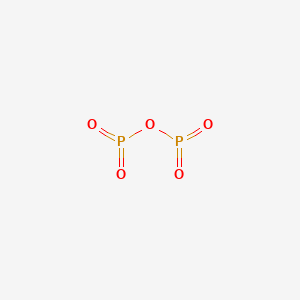
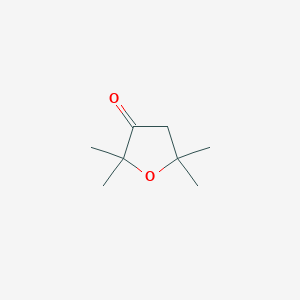
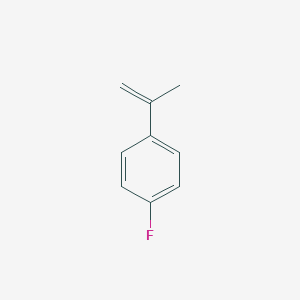
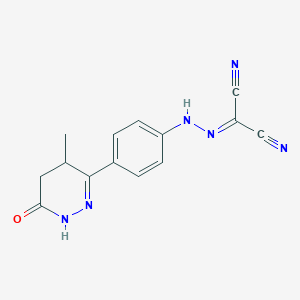


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
